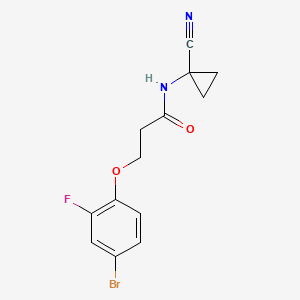

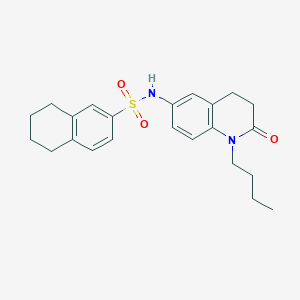

![molecular formula C21H20ClFN2O3S B3011662 3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892789-11-6](/img/structure/B3011662.png)

3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one" is a chemically complex molecule that appears to be related to a family of compounds with potential biological activity. The molecule consists of a quinolinone core substituted with a piperidinyl group and a sulfonyl group with halogen atoms, which may contribute to its reactivity and potential as a pharmacological agent.

Synthesis Analysis

The synthesis of related quinolinone derivatives often involves cascade reactions that build molecular complexity through multiple bond-forming events. For instance, a cascade halosulfonylation of 1,7-enynes has been established to efficiently synthesize 3,4-dihydroquinolin-2(1H)-ones, which involves sulfonyl radical-triggered addition and cyclization sequences . Similarly, the synthesis of piperidine derivatives with sulfonyl groups has been achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation . These methods suggest that the synthesis of the compound could involve similar strategies, utilizing sulfonyl radicals and halogenated reagents to construct the sulfonyl and halogenated moieties of the molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, a novel quinolinone derivative with a piperidinyl group was synthesized and its crystal structure was determined, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the conformation and electronic properties of such molecules, which are important for their reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of quinolinone and piperidine derivatives is influenced by the presence of sulfonyl and halogen groups. These functionalities can participate in various chemical reactions, such as Michael addition or cycloaddition, to form new bonds and molecular frameworks . The nature of substitutions on the aromatic rings and the presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone and piperidine derivatives are characterized by spectroscopic methods, including NMR and IR spectroscopy, as well as by computational studies. These analyses provide information on the chemical shifts, vibrational frequencies, and electronic absorption spectra, which are reflective of the molecular structure and electronic distribution within the molecule . Additionally, the presence of halogen atoms can influence the molecular properties, such as polarity and reactivity, due to their electronegative nature .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A novel compound closely related to the specified chemical, involving a piperidinyl quinolinone structure, was synthesized using Michael addition of secondary amine to an α, β-unsaturated carbonyl compound. The crystal structure, molecular geometry, and various physical properties were studied using X-ray crystallography and density functional theory. This research provides insights into the molecular interactions and stability of such compounds (Fatma et al., 2017).

Potential Antimicrobial Applications

Another research focused on derivatives of fluoroquinolones, which share a structural similarity with the specified chemical, has shown promising antimicrobial activities. These compounds, including various piperidinyl quinolones, have been evaluated for their efficacy against bacterial and fungal pathogens, indicating potential applications in treating infections (Vinaya et al., 2009).

Applications in Alzheimer’s Disease Research

A series of N-substituted derivatives of a compound structurally similar to the specified chemical was synthesized to explore new drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase, a key enzyme involved in Alzheimer's pathology (Rehman et al., 2018).

Photochemical Properties

Research on related fluoroquinolones has explored their photochemical properties in aqueous solutions, which is crucial for understanding their stability and behavior under different environmental conditions. Such studies are important for the development of pharmaceuticals and their safe environmental disposal (Mella et al., 2001).

Potential in Anticancer Research

A study on 4-aminoquinoline derivatives, which have a structural connection to the specified chemical, aimed to develop effective anticancer agents. This research demonstrated that certain compounds in this class exhibit potent anticancer activities, highlighting their potential therapeutic applications (Solomon et al., 2019).

Mécanisme D'action

Target of Action

It’s known that the compound has been used in studies related toPlasmodium falciparum , a parasite responsible for malaria .

Mode of Action

GNF-Pf-2359 has a triple mode of action , inhibiting neuronal reuptake of the three neurotransmitters serotonin, noradrenaline, and dopamine, all of which play an important role in the development of depression . GNF-Pf-2359 also increases the release of the neurotransmitter acetylcholine . This mode of action is expected to produce a better and faster reduction of the symptoms associated with depression .

Biochemical Pathways

It’s known that the compound affects the neurotransmitter pathways involving serotonin, noradrenaline, and dopamine .

Pharmacokinetics

It’s known that the compound has a triple mode of action, affecting the neuronal reuptake of serotonin, noradrenaline, and dopamine .

Result of Action

The result of GNF-Pf-2359’s action is a reduction in the symptoms associated with depression, due to its effect on serotonin, noradrenaline, and dopamine neurotransmitter pathways . It also increases the release of the neurotransmitter acetylcholine .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O3S/c1-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-2-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRICRPPLVHNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

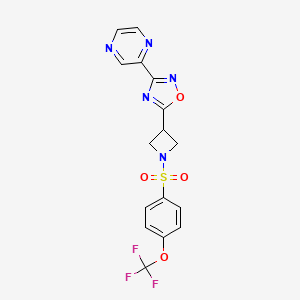

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)

![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)

![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)

![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)